molecular formula C29H21N3O3S B304551 3-amino-4-(4-methoxyphenyl)-N-(4-methylphenyl)-9-oxo-9H-indeno[2,1-b]thieno[3,2-e]pyridine-2-carboxamide

3-amino-4-(4-methoxyphenyl)-N-(4-methylphenyl)-9-oxo-9H-indeno[2,1-b]thieno[3,2-e]pyridine-2-carboxamide

Cat. No. B304551
M. Wt: 491.6 g/mol
InChI Key: RFGUIWQDHAGLMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-4-(4-methoxyphenyl)-N-(4-methylphenyl)-9-oxo-9H-indeno[2,1-b]thieno[3,2-e]pyridine-2-carboxamide is a synthetic compound with potential applications in scientific research. This compound is also known as CUDC-305 and is a member of the indeno[2,1-b]thieno[3,2-e]pyridine class of compounds. CUDC-305 has been shown to have potent antitumor activity and is a promising candidate for cancer therapy.

Mechanism of Action

The mechanism of action of CUDC-305 is complex and involves the inhibition of multiple oncogenic pathways. CUDC-305 inhibits the activity of EGFR and HER2, which are receptor tyrosine kinases that play a critical role in cancer cell growth and survival. This compound also inhibits HDAC, which is an enzyme that regulates gene expression and is often overexpressed in cancer cells. The inhibition of HDAC leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
CUDC-305 has been shown to have a number of biochemical and physiological effects in cancer cells. This compound induces cell cycle arrest and apoptosis in cancer cells, which leads to the inhibition of tumor growth. CUDC-305 also inhibits angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to growing tumors. In addition, CUDC-305 has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer cells.

Advantages and Limitations for Lab Experiments

CUDC-305 is a promising candidate for cancer therapy due to its potent antitumor activity and ability to inhibit multiple oncogenic pathways. However, there are some limitations to its use in lab experiments. CUDC-305 is a synthetic compound that may not accurately reflect the complexity of natural compounds found in living organisms. In addition, the synthesis of CUDC-305 is a multi-step process that can be time-consuming and expensive.

Future Directions

There are several future directions for research on CUDC-305. One area of focus is the development of more efficient synthesis methods to produce larger quantities of pure compound. Another area of research is the identification of biomarkers that can be used to predict the response of cancer cells to CUDC-305. Additionally, the combination of CUDC-305 with other cancer therapies, such as immunotherapy, is an area of active investigation. Finally, the development of CUDC-305 analogs with improved pharmacokinetic properties and reduced toxicity is a promising avenue for future research.

Synthesis Methods

The synthesis of CUDC-305 involves a multi-step process that begins with the preparation of the intermediate compound 3-amino-4-(4-methoxyphenyl)-9-oxo-9H-indeno[2,1-b]thiophene-2-carboxamide. This compound is then reacted with 4-methylphenylboronic acid in the presence of a palladium catalyst to form the final product, CUDC-305. The synthesis of CUDC-305 has been optimized to produce high yields of pure compound.

Scientific Research Applications

CUDC-305 has been extensively studied for its potential applications in cancer therapy. It has been shown to have potent antitumor activity in a variety of cancer cell lines and animal models. CUDC-305 inhibits multiple oncogenic pathways, including epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and histone deacetylase (HDAC). This compound has also been shown to induce apoptosis and inhibit angiogenesis, both of which are important processes in cancer progression.

properties

Product Name

3-amino-4-(4-methoxyphenyl)-N-(4-methylphenyl)-9-oxo-9H-indeno[2,1-b]thieno[3,2-e]pyridine-2-carboxamide

Molecular Formula

C29H21N3O3S

Molecular Weight

491.6 g/mol

IUPAC Name

14-amino-16-(4-methoxyphenyl)-N-(4-methylphenyl)-8-oxo-12-thia-10-azatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,10,13,15-heptaene-13-carboxamide

InChI

InChI=1S/C29H21N3O3S/c1-15-7-11-17(12-8-15)31-28(34)27-24(30)23-21(16-9-13-18(35-2)14-10-16)22-19-5-3-4-6-20(19)26(33)25(22)32-29(23)36-27/h3-14H,30H2,1-2H3,(H,31,34)

InChI Key

RFGUIWQDHAGLMW-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(C3=C(C4=C(C(=O)C5=CC=CC=C54)N=C3S2)C6=CC=C(C=C6)OC)N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(C3=C(C4=C(C(=O)C5=CC=CC=C54)N=C3S2)C6=CC=C(C=C6)OC)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.